1-(2-Hydroxy-2-methylpropyl)piperidin-4-one
Description
1-(2-Hydroxy-2-methylpropyl)piperidin-4-one is a piperidin-4-one derivative featuring a branched 2-hydroxy-2-methylpropyl substituent at the nitrogen atom of the piperidine ring. This compound is commercially available as a synthetic building block (50–500 mg quantities) for pharmaceutical and chemical research, with a molecular formula of C9H17NO2 and a molecular weight of 171.24 g/mol . Its structural uniqueness makes it a candidate for comparative studies with other piperidin-4-one derivatives.
Properties
IUPAC Name |
1-(2-hydroxy-2-methylpropyl)piperidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-9(2,12)7-10-5-3-8(11)4-6-10/h12H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVLPNWQLRXCBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCC(=O)CC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Hydroxy-2-methylpropyl)piperidin-4-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions . For instance, the reaction of 2-methyl-2-propanol with piperidin-4-one in the presence of an acid catalyst can yield the desired compound . Industrial production methods often involve optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-(2-Hydroxy-2-methylpropyl)piperidin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding ketones or carboxylic acids .
Scientific Research Applications
Medicinal Chemistry Applications
1-(2-Hydroxy-2-methylpropyl)piperidin-4-one has been investigated for its role in developing novel pharmaceuticals, particularly in the context of opioid receptor modulation. Its structural characteristics make it a candidate for synthesizing compounds with specific receptor affinities.
Opioid Receptor Antagonism
Research has highlighted the potential of piperidine derivatives in opioid receptor antagonism. A study focused on a series of tetrahydroisoquinoline derivatives, including compounds related to this compound, demonstrated significant activity at the kappa opioid receptor (KOR). These compounds exhibited selective binding and antagonistic properties, suggesting their utility in pain management and addiction therapies .
NMDA Receptor Modulation
Another area of interest is the modulation of N-methyl-D-aspartate (NMDA) receptors. Compounds derived from similar piperidine frameworks have shown promise as selective antagonists at the NR1/NR2B subtype of NMDA receptors. This selectivity could lead to advancements in treating neurological disorders where NMDA receptor overactivity is implicated .
Pharmacological Insights
The pharmacological profile of this compound indicates its potential as a therapeutic agent. Its interactions with various biological targets are crucial for understanding its efficacy and safety.
Structure-Activity Relationship Studies
A structure-activity relationship (SAR) analysis has been pivotal in optimizing the pharmacological properties of piperidine derivatives. For instance, modifications to the side chains and functional groups have been systematically explored to enhance selectivity and potency against specific receptors . Such studies provide a framework for rational drug design involving this compound.
Case Study 1: Kappa Opioid Receptor Antagonists
A detailed investigation into kappa opioid receptor antagonists revealed that derivatives of this compound could achieve high selectivity and potency. The compound's ability to modulate kappa receptor activity was assessed through binding assays, demonstrating its potential for clinical applications in treating opioid dependence .
Case Study 2: Neurological Applications
Research into NMDA receptor antagonists has shown that modifications to piperidine structures can yield compounds with enhanced neuroprotective properties. The synthesis of analogs based on this compound has led to candidates that could mitigate excitotoxicity in neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-2-methylpropyl)piperidin-4-one involves its interaction with specific molecular targets and pathways . The compound’s piperidine ring is known to interact with various enzymes and receptors, modulating their activity . This interaction can lead to a range of biological effects, depending on the specific target and pathway involved . Further research is needed to fully elucidate the detailed mechanism of action of this compound .
Comparison with Similar Compounds
Key Observations :
- Hydrophilicity : The 2-hydroxy-2-methylpropyl group in the target compound likely improves water solubility compared to lipophilic substituents like 3-methoxypropyl .
- Reactivity : Derivatives with electron-withdrawing groups (e.g., 4-bromobenzoyl, chloroacetyl) exhibit distinct reactivity profiles suitable for further functionalization .
- Biological Potential: Fluorinated or heteroaromatic substituents (e.g., 7-fluoroquinolin-8-yl) are associated with enhanced bioactivity, particularly in kinase inhibition or antimicrobial applications .
Research Findings and Case Studies
- Anthelmintic Activity: A structurally related compound, Becanthone (containing a 2-hydroxy-2-methylpropylamino group), demonstrated efficacy against Schistosoma species, suggesting that the hydroxyalkyl motif may enhance antiparasitic activity .
- Crystallography : SHELX software has been pivotal in determining the crystal structures of piperidin-4-one derivatives, enabling precise analysis of substituent effects on molecular conformation .
Biological Activity
1-(2-Hydroxy-2-methylpropyl)piperidin-4-one is a piperidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound's structure, characterized by a hydroxymethyl group, suggests possible interactions with various biological targets, leading to diverse therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the hydroxyl group enhances its solubility and potential reactivity, allowing it to modulate enzyme activities effectively. This compound has been investigated for several biological effects:
- Neuroprotective Effects : Related compounds have shown neuroprotective properties, particularly through the modulation of neurotransmitter systems and NMDA receptor antagonism, which may be beneficial in neurodegenerative diseases.
- Anticancer Activity : Some studies have indicated that piperidine derivatives can induce apoptosis in various cancer cell lines, suggesting that this compound may also exhibit similar cytotoxic effects .
Case Studies
- Neuroprotection : In models of neurodegenerative diseases, compounds structurally related to this compound have demonstrated neuroprotective effects. These effects are often mediated through the inhibition of excitotoxicity and oxidative stress, providing a promising avenue for treating conditions like Alzheimer's disease.
- Anticancer Properties : A study evaluating piperidone derivatives found that they could induce cell death through the intrinsic apoptotic pathway in various cancer cell lines, including breast and pancreatic cancers. The mechanism involved reactive oxygen species (ROS) accumulation and mitochondrial dysfunction .
- Anti-HIV Activity : Although not extensively tested, related compounds have shown potential in inhibiting HIV reverse transcriptase, indicating that this compound might possess antiviral properties worth exploring further.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-(2-Hydroxy-2-methylpropyl)phenol | C11H16O2 | Contains a phenolic hydroxyl group; used in cosmetics and pharmaceuticals. |
| 3-(2-Hydroxyethyl)piperidin-2-one | C9H17NO2 | Studied for neuroprotective effects; similar substitution pattern. |
| N,N-Dimethylpiperidin-4-aminoethanol | C11H23N3O | Explored for use as a surfactant and in drug formulations; distinct amine functionalities. |
This table highlights the unique chemical reactivity and biological activity of this compound compared to structurally similar compounds.
Synthesis and Applications
The synthesis of this compound can be achieved through various organic synthesis techniques, making it a versatile building block in medicinal chemistry. Its applications extend beyond basic research into potential therapeutic uses in areas such as:
- Pharmaceutical Development : As an intermediate in drug formulations.
- Biochemical Assays : Investigating enzyme interactions and inhibitory effects.
Safety and Toxicology
While the compound shows promise in various biological activities, understanding its safety profile is critical. Preliminary studies indicate that related piperidine derivatives may exhibit cytotoxicity at certain concentrations; thus, thorough toxicological assessments are necessary before clinical applications can be considered .
Q & A
Basic: What are the standard synthetic routes for 1-(2-Hydroxy-2-methylpropyl)piperidin-4-one, and how can their efficiency be evaluated?
Answer:
The synthesis typically involves condensation reactions between piperidin-4-one derivatives and hydroxy-methylpropyl precursors. A common approach includes:
- Step 1: Reacting piperidin-4-one with 2-hydroxy-2-methylpropanal under reductive amination conditions, using sodium cyanoborohydride (NaBH₃CN) in methanol at pH 7 and room temperature to form the secondary amine bond .
- Step 2: Purification via column chromatography or recrystallization.
- Step 3: Structural confirmation using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Efficiency Metrics:
- Yield: Compare yields across methods (e.g., conventional heating vs. microwave-assisted synthesis).
- Purity: Assess via HPLC or GC (e.g., using a methanol-buffer mobile phase at pH 4.6 for chromatographic separation) .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS): HRMS provides exact molecular mass to verify the molecular formula .
- Chromatography: HPLC with UV detection ensures purity (>98%) using reference standards .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Personal Protective Equipment (PPE): Gloves, lab coat, and goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods due to potential volatility.
- Storage: In airtight containers at 2–8°C, away from oxidizing agents .
- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can synthesis conditions be optimized to enhance yield and reduce by-products?
Answer:
- Catalyst Screening: Test acids (e.g., HCl, H₃PO₄) or bases to accelerate condensation .
- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 180°C, 300 W, 30 minutes vs. 4 hours conventional) .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates .
- By-Product Analysis: Use GC-MS to identify impurities and adjust stoichiometry .
Advanced: How should researchers resolve contradictions in reported biological activities of derivatives?
Answer:
- Assay Reproducibility: Validate protocols using positive controls (e.g., reference compounds from pharmacopeial standards ).
- Meta-Analysis: Cross-reference data from multiple studies (e.g., bioactivity databases like PubChem ) to identify trends.
- Computational Docking: Use tools like AutoDock to predict binding affinities and explain variability in receptor interactions .
Advanced: What advanced computational methods can predict the reactivity of this compound in novel reactions?
Answer:
- Density Functional Theory (DFT): Calculate energy barriers for proposed reaction pathways (e.g., nucleophilic attack at the carbonyl group).
- Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics .
- In Silico Metabolism Prediction: Tools like SwissADME forecast metabolic stability and potential toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
